

Technical Guide: - Propylcyclopropanecarboxamide (PCPC)

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Compound of Interest

Compound Name: *n*-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

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Discovery, Synthesis, and TRPM8 Agonist Profile

Executive Technical Summary

-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a synthetic physiological coolant belonging to the

-substituted carboxamide family.[1] It acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary molecular transducer of cold sensation in mammals.[2]

Unlike its commercially dominant congeners WS-3 (

-Ethyl-*p*-menthane-3-carboxamide) and WS-23 (

,2,3-Trimethyl-2-isopropylbutanamide), PCPC features a high-tension cyclopropane ring as its hydrophobic core.[1] This unique structural motif serves as a critical reference point in Structure-Activity Relationship (SAR) studies, defining the minimal steric requirements for TRPM8 activation.

Property	Specification
IUPAC Name	-Propylcyclopropanecarboxamide
CAS Number	26389-59-3
Molecular Formula	
Molecular Weight	127.18 g/mol
Primary Target	TRPM8 Ion Channel (Agonist)
Physical State	Crystalline Solid / White Powder

Historical Context: The Wilkinson Sword Legacy

The discovery of PCPC is rooted in the extensive research program initiated by Wilkinson Sword Ltd. in the early 1970s. Seeking alternatives to menthol—which suffers from high volatility and a characteristic "minty" odor that limits its versatility—researchers led by Watson, Rowsell, and colleagues synthesized over 1,200 carboxamide derivatives.^[1]

The "Cooling" Pharmacophore

The Wilkinson Sword program established the "carboxamide rule" for cooling activity, which requires:

- An amide bond () capable of hydrogen bonding.^[1]
- A substituent on the nitrogen (often ethyl or propyl).^[1]
- A hydrophobic scaffold (menthane, acyclic alkyl, or cycloalkyl) to fit the TRPM8 binding pocket.^[1]

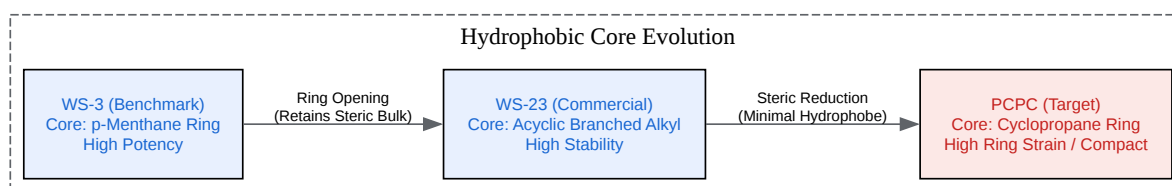
PCPC represents a specific branch of this exploration where the bulky menthane ring of menthol was replaced by a cyclopropane ring.^[1] While less potent than WS-3, PCPC was instrumental in proving that the complex menthane scaffold is not strictly necessary for cooling activity, provided the hydrophobic vector is maintained.

Chemical Architecture & SAR Analysis

The efficacy of PCPC as a cooling agent is best understood through Structure-Activity Relationship (SAR) analysis.[1] The molecule consists of two domains: the Hydrophobic Core (Cyclopropane) and the Hydrophilic Pharmacophore (Propylamide).

Comparative SAR Visualization

The following diagram illustrates the structural evolution from the complex menthane ring (WS-3) to the minimal cyclopropane ring (PCPC).



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Figure 1: Structural evolution of carboxamide cooling agents.[1] PCPC represents a compact, high-tension hydrophobic variant.[1]

Mechanistic Insight[1][3][4][5][6]

- **Steric Fit:** The cyclopropane ring provides a rigid, planar hydrophobic surface.[1] However, it lacks the volume of the isopropyl-substituted menthane ring (WS-3), which explains its generally lower cooling intensity and shorter duration of action compared to WS-3.
- **Ring Strain:** The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety influences the molecule's metabolic stability and interaction dynamics with the TRPM8 hydrophobic pocket.

Synthesis Protocol

The synthesis of

-propylcyclopropanecarboxamide follows a standard Schotten-Baumann acylation pathway.^[1]
This protocol ensures high yield and purity suitable for biological assays.^[1]

Reaction Scheme

^[1]

Step-by-Step Methodology

Reagents:

- Cyclopropanecarbonyl chloride (1.0 eq)
- -Propylamine (1.1 eq)^[1]
- Triethylamine (Et
N) or Pyridine (1.2 eq, as HCl scavenger)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

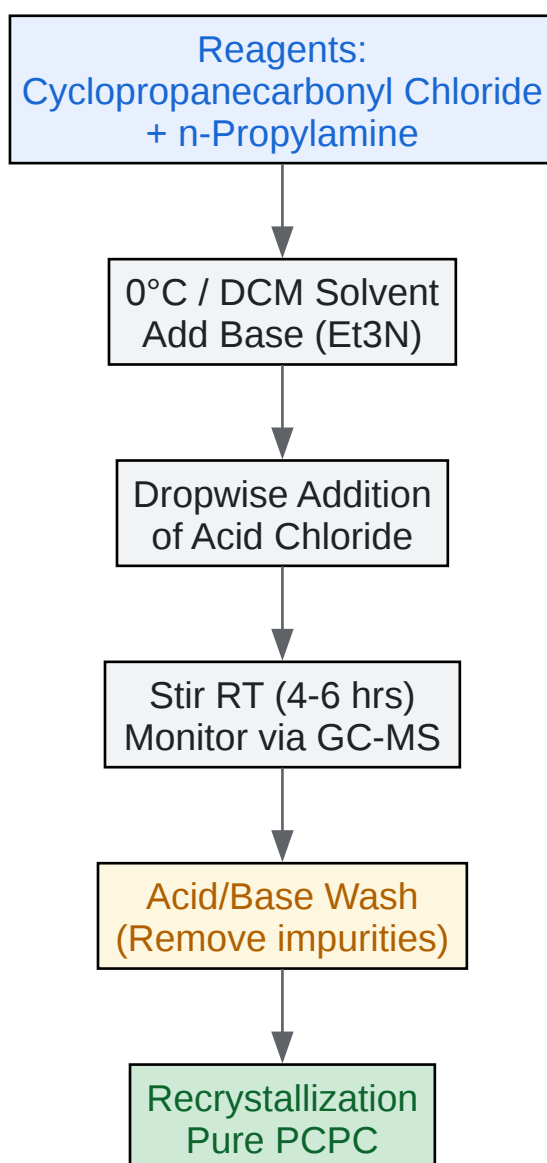
Protocol:

- Preparation: Charge a round-bottom flask with DCM and
-propylamine under an inert atmosphere (
) . Cool to 0°C using an ice bath.^[1]
- Addition: Add Triethylamine to the solution.
- Acylation: Add Cyclopropanecarbonyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.^[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Thin Layer Chromatography) or GC-MS.^[1]
- Workup:
 - Quench with water.^[1]
 - Wash the organic layer with 1M HCl (to remove unreacted amine).^[1]

- Wash with saturated NaHCO

(to remove unreacted acid chloride/acid).[1]
- Wash with brine, dry over anhydrous MgSO

.[1]
- Purification: Concentrate the solvent in vacuo. Recrystallize from hexane/ethyl acetate to obtain white crystalline PCPC.[1]



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Figure 2: Synthetic workflow for the production of **N-Propylcyclopropanecarboxamide**.

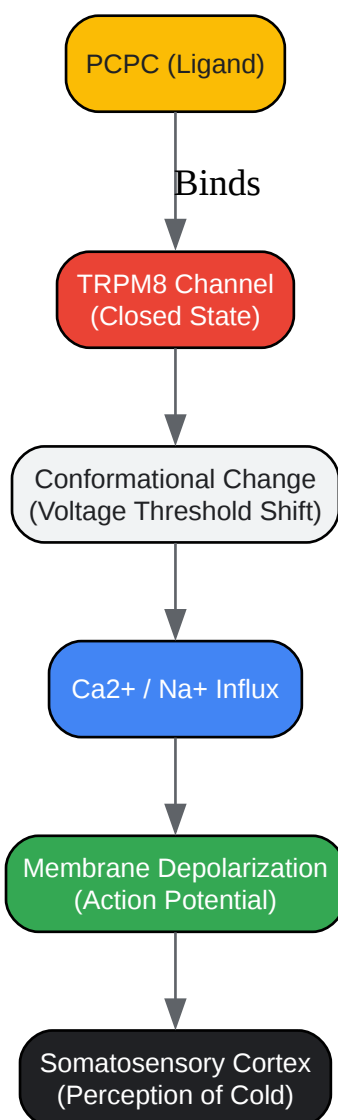
Mechanism of Action: TRPM8 Activation

PCPC exerts its physiological effect by binding to the TRPM8 channel on peripheral sensory neurons (A

and C fibers).[1]

Pathway Dynamics[1]

- **Ligand Binding:** PCPC diffuses through the plasma membrane and binds to the transmembrane domain of TRPM8 (specifically residues in the S2-S3 linker and S4-S5 linker).[1]
- **Conformational Change:** Binding lowers the voltage threshold for channel opening.[1]
- **Ion Influx:** The channel opens, allowing Ca and Na to enter the cell.[1]
- **Depolarization:** The influx depolarizes the neuron, generating an action potential.[1]
- **Signal Transmission:** The signal propagates to the dorsal horn of the spinal cord and then to the somatosensory cortex, where it is perceived as "cold." [1]



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Figure 3: Signal transduction pathway of TRPM8 activation by PCPC.[1]

Applications and Stability Profile

Stability

Unlike menthol esters (e.g., menthyl lactate), PCPC contains a chemically stable carboxamide bond.[1] This renders it resistant to hydrolysis in acidic or alkaline environments, making it suitable for diverse formulations ranging from oral care (toothpaste pH ~7-9) to beverages (pH ~3).[1]

Comparative Utility

- Taste: PCPC lacks the "minty" or "camphoraceous" odor of menthol, offering a "clean" cooling sensation.[1]
- Volatility: It is less volatile than menthol, preventing eye irritation in topical applications, though it may have a slower onset than WS-23.[1]
- Usage: Primarily used in combination with other coolants (e.g., WS-3) to modulate the cooling profile (onset vs. duration) or as a research tool to study TRPM8 kinetics.

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